2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide
Description
2-(3,5-Dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 3,5-dimethylphenoxy group and a 5-ethyl-substituted benzoxazole moiety. This compound is cataloged under multiple synonyms, including AC1LSVYJ, STL381118, and KB-279938, and is supplied by at least six commercial sources .
Properties
Molecular Formula |
C25H24N2O3 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H24N2O3/c1-4-18-8-9-23-22(13-18)27-25(30-23)19-6-5-7-20(14-19)26-24(28)15-29-21-11-16(2)10-17(3)12-21/h5-14H,4,15H2,1-3H3,(H,26,28) |
InChI Key |
CBBAVWPSMLQWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)COC4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethylphenol, undergoes a reaction with an appropriate acylating agent to form the phenoxy intermediate.
Benzoxazole Derivative Synthesis: The benzoxazole derivative is synthesized through a cyclization reaction involving 5-ethyl-1,3-benzoxazole.
Coupling Reaction: The phenoxy intermediate is then coupled with the benzoxazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzoxazole moiety can interact with nucleophilic sites, while the phenoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Modified Benzoxazole/Benzothiazole Moieties
Key Findings:
- Benzothiazole Derivatives (): Compounds such as 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) exhibit anti-inflammatory, analgesic, and antibacterial activities. Notably, compound 5d (benzothiazole-oxadiazole hybrid) showed the highest anti-inflammatory and antibacterial potency, while 5e demonstrated superior analgesic activity .
- Comparison to Target Compound: The benzoxazole group in the target compound is structurally analogous to benzothiazole, differing by an oxygen atom instead of sulfur in the heterocyclic ring. This substitution may alter electronic properties and binding affinity to biological targets.
Table 1: Activity Comparison of Benzothiazole vs. Benzoxazole Derivatives
| Compound | Core Structure | Key Substituents | Anti-inflammatory Activity | Analgesic Activity | Antibacterial Activity |
|---|---|---|---|---|---|
| 5d (Benzothiazole) | Benzothiazole | Oxadiazole hybrid | Most potent | Moderate | Most potent |
| Target Compound | Benzoxazole | 5-Ethyl, 3,5-dimethylphenoxy | Not reported | Not reported | Not reported |
Acetamide Derivatives with Varied Phenoxy Substituents
Key Findings:
- Phenoxy Group Modifications (): Compounds such as e, f, g, and h in Pharmacopeial Forum feature 2,6-dimethylphenoxy groups instead of 3,5-dimethylphenoxy. For example, e (N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide) includes a chiral backbone, which may influence stereospecific interactions with enzymes or receptors .
- In contrast, 2,6-dimethylphenoxy derivatives (e.g., e) may adopt different orientations due to adjacent methyl groups, affecting binding kinetics .
Table 2: Structural Comparison of Acetamide Derivatives
*Estimated based on propanamide analog (C24H22N2O3) with one fewer CH2 group.
Substituted Benzoxazole Derivatives from Screening Libraries ()
Key Findings:
- Chloro and Fluoro Substituents: Compounds like N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide incorporate halogen atoms, which typically enhance electronegativity and binding to hydrophobic pockets. The chloro group may improve antibacterial activity but increase toxicity risks.
- Acetamide vs. Propanamide Linkers: The propanamide analog (C24H22N2O3, MW 386.45) in has an extended carbon chain compared to the target compound’s acetamide linker. This modification could prolong metabolic stability but reduce solubility .
Table 3: Substituent Effects on Benzoxazole Derivatives
Biological Activity
The compound 2-(3,5-dimethylphenoxy)-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of benzoxazole derivatives, which are known for their diverse biological activities. The structural formula is as follows:
- Chemical Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 298.35 g/mol
- IUPAC Name : this compound
Table 1: Structural Components
| Component | Description |
|---|---|
| Benzoxazole Ring | Contributes to biological activity |
| Dimethylphenoxy Group | Enhances lipophilicity and receptor affinity |
| Acetamide Group | Provides stability and potential for modification |
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzoxazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of benzoxazole derivatives on cancer cell lines (MCF-7 and HCT-116), it was found that modifications at specific positions on the benzoxazole ring significantly influenced the potency:
- MCF-7 (Breast Cancer) : IC₅₀ values ranged from 10.9 µM to 66.6 µM depending on substituents.
- HCT-116 (Colorectal Cancer) : Similar variations in IC₅₀ values were observed.
Table 2: Cytotoxicity Data
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
|---|---|---|
| Doxorubicin | 0.0428 | 0.0940 |
| Compound A | 10.9 | 12.0 |
| Compound B | 66.6 | No significant effect |
The mechanism by which benzoxazole derivatives exert their antitumor effects often involves the inhibition of key cellular pathways responsible for proliferation and survival. These compounds can interact with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells.
Antimicrobial Activity
Benzoxazole derivatives also exhibit antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains and fungi.
Key Findings:
- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus.
- Antifungal Activity : Demonstrated significant inhibition of Candida albicans growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
